molecular formula C18H14ClN B3052555 4-(Chlorodiphenylmethyl)pyridine CAS No. 42362-54-9

4-(Chlorodiphenylmethyl)pyridine

Cat. No. B3052555
CAS RN: 42362-54-9
M. Wt: 279.8 g/mol
InChI Key: NHIXRQUPXNEJAF-UHFFFAOYSA-N
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Description

4-(Chlorodiphenylmethyl)pyridine , also known by its chemical formula C18H14ClN , is a compound with an average mass of 279.763 Da . Its molecular structure consists of a pyridine ring substituted with a chlorodiphenylmethyl group. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of 4-(Chlorodiphenylmethyl)pyridine comprises a pyridine ring (with nitrogen and carbon atoms) and a chlorodiphenylmethyl group. The arrangement of atoms and bond angles significantly influences its chemical properties and reactivity. Refer to Figure 1 for the visual representation of its structure .

Scientific Research Applications

Synthesis and Structural Analysis

4-(Chlorodiphenylmethyl)pyridine and its derivatives have been extensively used in the synthesis of complex organic compounds. For example, new Tetrathiafulvalene-π-Spacer-Acceptor derivatives have been synthesized using a compound structurally related to 4-(Chlorodiphenylmethyl)pyridine. These compounds demonstrate interesting optical and electrochemical properties due to an intramolecular charge transfer, highlighting their potential in materials science (Andreu et al., 2000).

Catalysis

Derivatives of 4-(Chlorodiphenylmethyl)pyridine have been employed as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, is used as a recyclable catalyst for acylation of inert alcohols, demonstrating its utility in organic synthesis and industrial applications (Liu et al., 2014).

Photochemical Applications

Compounds related to 4-(Chlorodiphenylmethyl)pyridine have been utilized in photochemical applications. A study demonstrated the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine under photo-irradiating conditions. This method is particularly useful for creating biologically active and functional molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Ligand Synthesis

Synthesis of various ligands using 4-functionalized pyridine-based derivatives has been explored. These ligands, having different functional groups like aminomethyl and methylimidazolyl, can act as terdentate ligands for metal ions, indicating their potential in coordination chemistry and metal-organic frameworks (Vermonden et al., 2003).

Material Science and Optoelectronics

4-(Chlorodiphenylmethyl)pyridine derivatives have been utilized in the development of materials with unique properties. For instance, new pyridine-containing polyimides have been synthesized, showing high glass transition and thermal stability. These materials have potential applications in the field of high-performance plastics and optoelectronics due to their unique fluorescence properties (Wang et al., 2008).

properties

IUPAC Name

4-[chloro(diphenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIXRQUPXNEJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528911
Record name 4-[Chloro(diphenyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorodiphenylmethyl)pyridine

CAS RN

42362-54-9
Record name 4-[Chloro(diphenyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

92.1 g (0.353 mol) of diphenyl(4-pyridyl)methyl alcohol recrystallized from chloroform and 800 ml of simple-distillation benzene were charged in a 2-l three-necked flask provided with a stirrer and reflux condenser. The mixture was treated at 50° C. to form a suspension. 29.6 ml (0.407 mol) of thionyl chloride was poured in the suspension and the mixture was stirred under reflux for 1 h. The resulting solution was cooled to room temperature. 72.5 ml (0.522 mol) of triethylamine was added thereto and the mixture was stirred for 7 h. The reaction solution was filtered and the filtrate was concentrated to obtain crude diphenyl(4-pyridyl)methyl chloride.
Quantity
92.1 g
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reactant
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29.6 mL
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72.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Filbeck, S Cremer, MCF Jansen… - … A European Journal, 2023 - Wiley Online Library
… Reaction between 2 and 4-chlorodiphenylmethyl-pyridine to give 4Cl(OTf)2, the product of … of substitution of a triflato group by 4-chlorodiphenylmethyl-pyridine (two doublets at δ = 7.64 …
GF Ruda, C Nguyen, P Ziemkowski, K Felczak… - …, 2011 - Wiley Online Library
2′‐Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) is a potential drug target for the treatment of malaria. We previously reported the discovery of 5′‐tritylated analogues of …
SJ Burgess - 2008 - search.proquest.com
There are between 350 and 500 million clinical cases of malaria each year, and over 1 million deaths, with pregnant women and children under the age of 5 being most at risk. …
Number of citations: 3 search.proquest.com

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